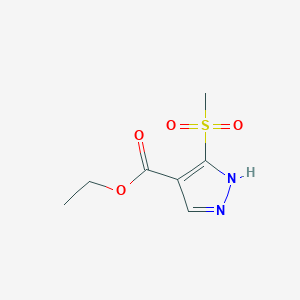
1-(3-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid is an organic compound with a unique structure that combines a methoxy-substituted aromatic ring with a cyclopentane carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxy-2-methylbenzene and cyclopentanone.
Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts acylation reaction, where cyclopentanone reacts with 3-methoxy-2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The intermediate undergoes cyclization to form the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid
- 1-(3-Methoxyphenyl)cyclopentane-1-carboxylic acid
- Cyclopentane, 1-methyl-3-(2-methylpropyl)-
Uniqueness
1-(3-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of the methoxy and methyl groups in specific positions may enhance its stability and interaction with molecular targets compared to similar compounds.
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
1-(3-methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-10-11(6-5-7-12(10)17-2)14(13(15)16)8-3-4-9-14/h5-7H,3-4,8-9H2,1-2H3,(H,15,16) |
Clave InChI |
CUGPAVYNUMSQMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1OC)C2(CCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


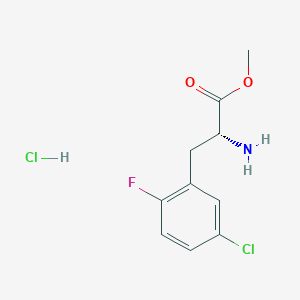
![7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13573192.png)
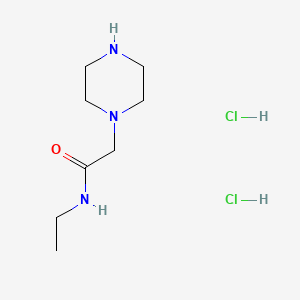
![2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one](/img/structure/B13573199.png)
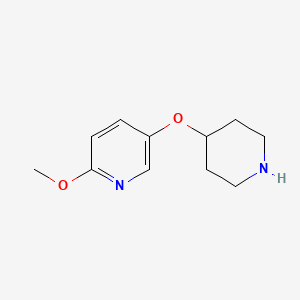
![1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride](/img/structure/B13573206.png)

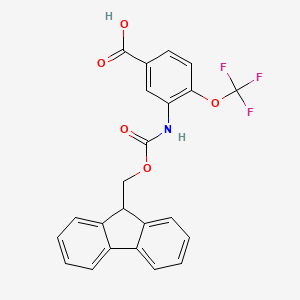
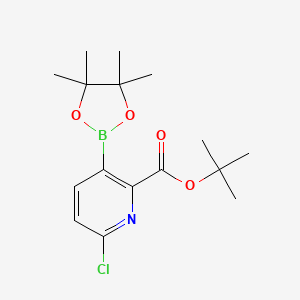
![tert-butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13573220.png)
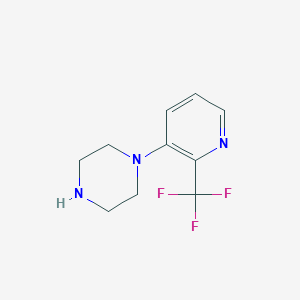
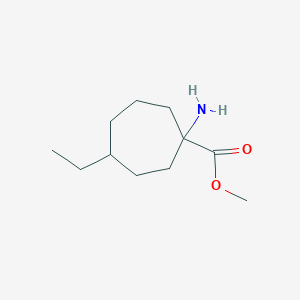
![2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13573242.png)
